molecular formula C19H38N6O10 B1205643 6''-O-Carbamoyltobramycin CAS No. 51736-77-7

6''-O-Carbamoyltobramycin

Cat. No.: B1205643
CAS No.: 51736-77-7
M. Wt: 510.5 g/mol
InChI Key: YPPFEJHOHNPKLT-PBSUHMDJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6’'-O-Carbamoyltobramycin is synthesized through the fermentation of Streptoalloteichus tenebrarius. The production involves metabolic engineering to enhance the yield of the desired compound. Key steps include the knockout of genes responsible for the production of byproducts like apramycin and the overexpression of genes involved in the biosynthesis of carbamoyltobramycin .

Industrial Production Methods: Industrial production of 6’'-O-Carbamoyltobramycin involves optimizing fermentation conditions to maximize yield. This includes the use of specific fermentation media and the genetic engineering of the producing strain to block the synthesis of unwanted byproducts . The fermentation process is followed by purification steps to isolate the compound from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions: 6’'-O-Carbamoyltobramycin undergoes various chemical reactions, including hydrolysis and substitution reactions. The compound is hydrolyzed under alkaline conditions to produce tobramycin .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antibacterial mechanism of 6’'-O-Carbamoyltobramycin involves its conversion to tobramycin, which binds to the aminoacyl-tRNA recognition site on the 30S subunit of bacterial ribosomes. This binding prevents the formation of the normal 70S complex, inhibiting protein translation and ultimately leading to bacterial death .

Comparison with Similar Compounds

Uniqueness: 6’‘-O-Carbamoyltobramycin is unique due to its specific carbamoyl substitution at the 6’’ position, which differentiates it from other aminoglycosides. This modification impacts its chemical properties and its conversion to tobramycin .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N6O10/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30/h5-18,26-29H,1-4,20-24H2,(H2,25,30)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFEJHOHNPKLT-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966042
Record name 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51736-77-7
Record name 6′′-O-Carbamoyltobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51736-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6''-O-Carbamoyltobramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051736777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Streptamine, O-3-amino-6-O-(aminocarbonyl)-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837245T11O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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